molecular formula C23H28F2O B12849315 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol

Cat. No.: B12849315
M. Wt: 358.5 g/mol
InChI Key: WXUIPBWPDGXSFN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol is a complex organic compound characterized by the presence of fluorine atoms and a cyclohexyl group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol typically involves multiple steps. One common method includes the reaction of 2,3-difluorophenol with 4-(trans-4-pentylcyclohexyl)phenylboronic acid in the presence of a palladium catalyst. This reaction is often carried out under Suzuki-Miyaura coupling conditions, which are known for their mild and functional group-tolerant nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The cyclohexyl group contributes to the compound’s overall stability and lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 4-(trans-4-Amylcyclohexyl)phenol
  • 2,3-Difluoro-4-nitrophenol

Uniqueness

2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol stands out due to its unique combination of fluorine atoms and a cyclohexyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C23H28F2O

Molecular Weight

358.5 g/mol

IUPAC Name

2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]phenol

InChI

InChI=1S/C23H28F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h10-17,26H,2-9H2,1H3

InChI Key

WXUIPBWPDGXSFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)O)F)F

Origin of Product

United States

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